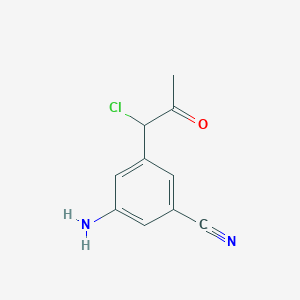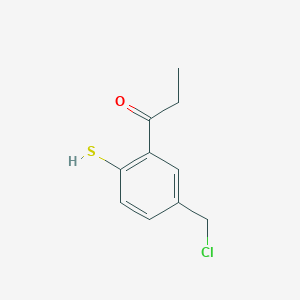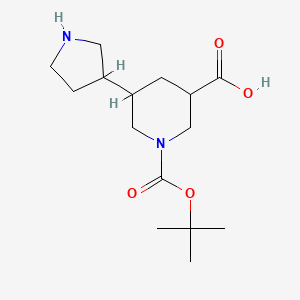
1-(Tert-butoxycarbonyl)-5-(pyrrolidin-3-yl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butoxycarbonyl)-5-(pyrrolidin-3-yl)piperidine-3-carboxylic acid is a complex organic compound with the molecular formula C15H26N2O4 It is characterized by the presence of a piperidine ring substituted with a pyrrolidine moiety and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
The synthesis of 1-(Tert-butoxycarbonyl)-5-(pyrrolidin-3-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a nucleophilic substitution reaction.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques such as column chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Analyse Des Réactions Chimiques
1-(Tert-butoxycarbonyl)-5-(pyrrolidin-3-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Tert-butoxycarbonyl)-5-(pyrrolidin-3-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Chemical Biology: The compound serves as a building block for the development of chemical probes and bioactive molecules.
Drug Development: Researchers utilize this compound in the design and optimization of new drug candidates, exploring its potential therapeutic effects.
Industrial Chemistry: It is employed in the synthesis of complex organic molecules and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Tert-butoxycarbonyl)-5-(pyrrolidin-3-yl)piperidine-3-carboxylic acid is primarily related to its ability to interact with biological targets. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications.
Comparaison Avec Des Composés Similaires
1-(Tert-butoxycarbonyl)-5-(pyrrolidin-3-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(Tert-butoxycarbonyl)-4-(pyrrolidin-3-yl)piperidine-3-carboxylic acid: This compound has a similar structure but differs in the position of the pyrrolidine moiety.
1-(Tert-butoxycarbonyl)-5-(pyrrolidin-2-yl)piperidine-3-carboxylic acid: The pyrrolidine ring is attached at a different position, leading to variations in its chemical properties and reactivity.
1-(Tert-butoxycarbonyl)-5-(pyrrolidin-3-yl)piperidine-2-carboxylic acid: The carboxylic acid group is located at a different position on the piperidine ring.
These structural variations can result in differences in reactivity, stability, and biological activity, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C15H26N2O4 |
|---|---|
Poids moléculaire |
298.38 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-pyrrolidin-3-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17-8-11(10-4-5-16-7-10)6-12(9-17)13(18)19/h10-12,16H,4-9H2,1-3H3,(H,18,19) |
Clé InChI |
NAZPEAHFPGJKAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Bromophenyl)methoxy]benzamide](/img/structure/B14044133.png)
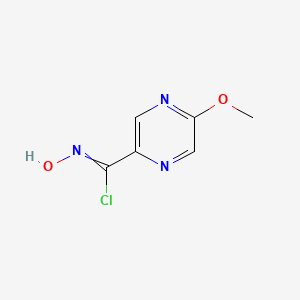
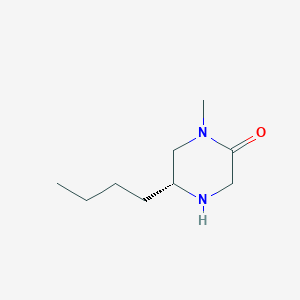
![Tert-butyl (3S)-3-(2-oxo-1,2-dihydro-3H-imidazo[4,5-B]pyridin-3-YL)pyrrolidine-1-carboxylate](/img/structure/B14044150.png)
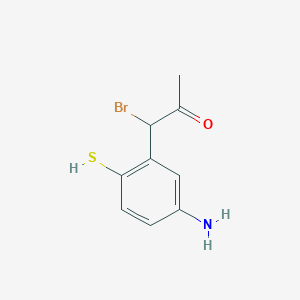
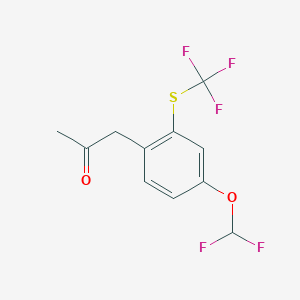


![Bis[(3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine] di-p-toluyl-L-tartrate](/img/structure/B14044176.png)
